molecular formula C30H33BrN2O3 B15099117 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B15099117
M. Wt: 549.5 g/mol
InChI Key: GDJPRKHJBMTGAT-UHFFFAOYSA-N
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Description

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines This compound is characterized by its unique structure, which includes a bromine atom, ethoxy and hexyloxy phenyl groups, and a dihydropyrazolo benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-c][1,3]benzoxazine structure, followed by the introduction of the bromine atom and the ethoxy and hexyloxy phenyl groups. Common reagents used in these reactions include brominating agents, ethoxy and hexyloxy phenyl precursors, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Chemistry

In chemistry, 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or tool to study specific biochemical pathways or interactions. Its ability to undergo various chemical modifications makes it a versatile molecule for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate or active ingredient. Its unique structure and reactivity may enable the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers, coatings, and electronic components. Its chemical properties make it suitable for various industrial applications, including the development of high-performance materials.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The bromine atom and the ethoxy and hexyloxy phenyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-Bromo-2-(((phenylsulfonyl)hydrazono)methyl)phenyl 4-methylbenzoate
  • 2-(4-Bromo-phenyl)-1-morpholin-4-yl-ethanethione

Uniqueness

Compared to similar compounds, 9-Bromo-2-(4-ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and structural features. The presence of both ethoxy and hexyloxy phenyl groups, along with the bromine atom, provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C30H33BrN2O3

Molecular Weight

549.5 g/mol

IUPAC Name

9-bromo-2-(4-ethoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H33BrN2O3/c1-3-5-6-7-18-35-25-15-10-22(11-16-25)30-33-28(26-19-23(31)12-17-29(26)36-30)20-27(32-33)21-8-13-24(14-9-21)34-4-2/h8-17,19,28,30H,3-7,18,20H2,1-2H3

InChI Key

GDJPRKHJBMTGAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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